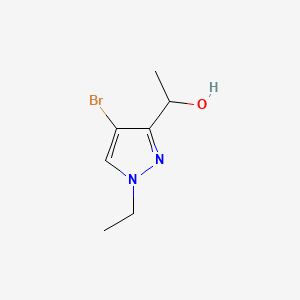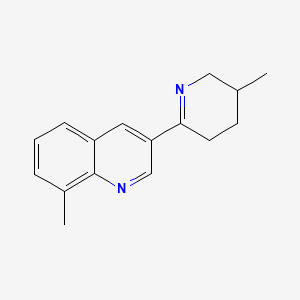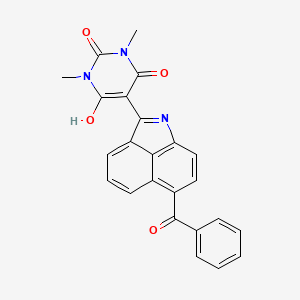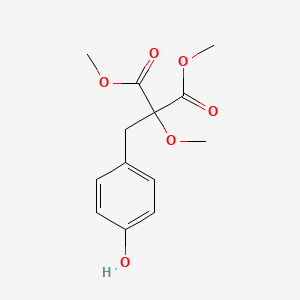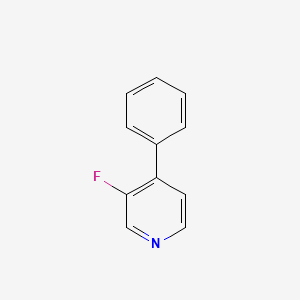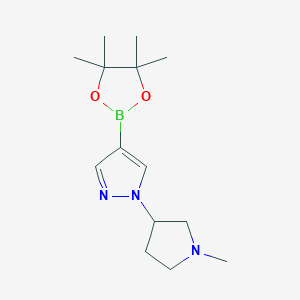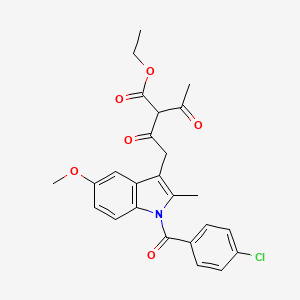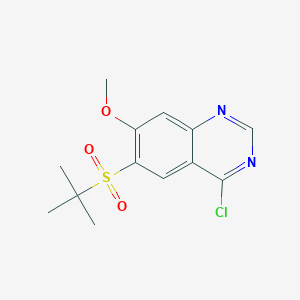
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a tert-butylsulfonyl group at the 6th position, a chlorine atom at the 4th position, and a methoxy group at the 7th position of the quinazoline ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
The synthesis of 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline typically involves multi-step organic reactions
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of Substituents:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tert-butylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Methoxylation and Demethoxylation: The methoxy group can be involved in demethylation reactions to form hydroxyl derivatives or further methoxylation to introduce additional methoxy groups.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation, lithium aluminum hydride for reduction).
科学的研究の応用
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tert-butylsulfonyl group can enhance the compound’s binding affinity and selectivity, while the chloro and methoxy groups can influence its pharmacokinetic properties.
類似化合物との比較
Similar compounds to 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline include other quinazoline derivatives with different substituents. For example:
4-Chloroquinazoline: Lacks the tert-butylsulfonyl and methoxy groups, resulting in different chemical and biological properties.
6-Methoxyquinazoline: Lacks the tert-butylsulfonyl and chloro groups, which can affect its reactivity and applications.
4-Chloro-6-methoxyquinazoline: Lacks the tert-butylsulfonyl group, which can influence its binding affinity and selectivity in biological systems.
The presence of the tert-butylsulfonyl group in this compound imparts unique properties, such as increased stability and enhanced binding interactions, making it distinct from other quinazoline derivatives.
特性
分子式 |
C13H15ClN2O3S |
|---|---|
分子量 |
314.79 g/mol |
IUPAC名 |
6-tert-butylsulfonyl-4-chloro-7-methoxyquinazoline |
InChI |
InChI=1S/C13H15ClN2O3S/c1-13(2,3)20(17,18)11-5-8-9(6-10(11)19-4)15-7-16-12(8)14/h5-7H,1-4H3 |
InChIキー |
SRCGLNSSSINORI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


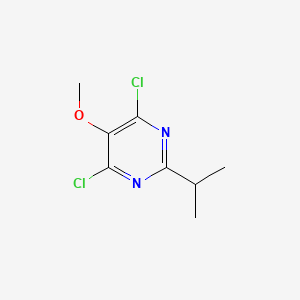
![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)
